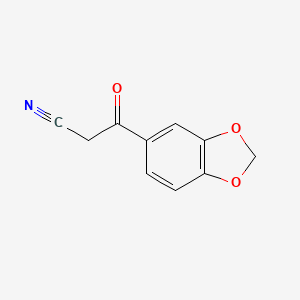

3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile

Description

The exact mass of the compound Piperonyloylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZFLWZOMWQGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599099 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96220-14-3 | |

| Record name | β-Oxo-1,3-benzodioxole-5-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96220-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile chemical properties

An In-depth Technical Guide to 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, also known as piperonyloylacetonitrile. This molecule is a bifunctional synthetic building block, incorporating the privileged 1,3-benzodioxole (methylenedioxyphenyl) scaffold and a reactive β-ketonitrile moiety. This unique combination makes it a valuable intermediate for researchers in medicinal chemistry, drug discovery, and materials science. This document consolidates critical physicochemical data, provides a detailed, field-tested synthesis protocol, explores the compound's chemical reactivity from a mechanistic perspective, and outlines its potential in the development of novel chemical entities.

Introduction & Strategic Context

This compound (CAS No. 96220-14-3) is a specialty chemical whose value lies in its hybrid structure.[1][2] The core of this molecule is the 1,3-benzodioxole ring system, a structural motif present in numerous natural products and synthetic compounds with significant biological activity.[3][4] This moiety is recognized as a versatile building block in the pharmaceutical and agrochemical industries, often imparting favorable pharmacokinetic or pharmacodynamic properties to a parent molecule.[5]

Simultaneously, the compound features a β-ketonitrile functional group (-C(=O)CH₂C≡N). The methylene protons alpha to both the carbonyl and nitrile groups are highly acidic, creating a potent nucleophile upon deprotonation. This reactivity makes this compound an exceptionally useful precursor for the synthesis of a wide array of more complex heterocyclic systems, such as pyrimidines, pyridones, and pyrazoles, which are central to many drug discovery programs.

It is important for researchers to note that while this specific compound is not typically listed as a controlled substance precursor, other simple 1,3-benzodioxole derivatives can be.[6] This regulatory landscape underscores the importance of sourcing and handling such chemicals with diligence and awareness of local and international regulations.

This guide aims to serve as a foundational resource, enabling researchers to fully exploit the synthetic potential of this compound while adhering to best practices for safety and handling.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Piperonyloylacetonitrile, 5-(Cyanoacetyl)-1,3-benzodioxole | PubChem[1] |

| CAS Number | 96220-14-3 | Advent Chembio[2] |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

The XLogP3 value of 1.2 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in a range of organic solvents and limited solubility in aqueous media.

Predicted Spectroscopic Characteristics

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or procured material. Based on its structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. Key signals should include:

-

A singlet at approximately 6.0-6.2 ppm corresponding to the two protons of the methylenedioxy (-O-CH₂-O-) bridge.[7]

-

An aromatic region (approx. 6.8-7.5 ppm) displaying an ABX spin system, typical for a 1,2,4-trisubstituted benzene ring.[7]

-

A singlet at approximately 4.0-4.2 ppm for the two acidic methylene (-CH₂-CN) protons.

-

-

¹³C NMR: The carbon spectrum should display 10 distinct signals, including:

-

A signal for the carbonyl carbon (C=O) above 185 ppm.

-

A signal for the nitrile carbon (C≡N) around 115-120 ppm.

-

A signal for the methylenedioxy carbon (-O-CH₂-O-) around 102 ppm.

-

Signals for the six aromatic carbons.

-

A signal for the methylene carbon (-CH₂-) around 30-35 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected absorption bands include:

-

A strong, sharp absorption around 2250-2270 cm⁻¹ for the nitrile (C≡N) stretch.

-

A strong absorption around 1680-1700 cm⁻¹ for the aryl ketone (C=O) stretch.

-

Several bands in the 1400-1600 cm⁻¹ region corresponding to aromatic C=C stretching.

-

Strong bands in the 1000-1300 cm⁻¹ region for the C-O ether linkages of the dioxole ring.

-

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 189. Key fragmentation would likely involve the loss of the cyanoacetyl group or cleavage at the bond between the carbonyl and the aromatic ring.

Synthesis & Purification Protocol

The synthesis of β-ketonitriles is a well-established transformation in organic chemistry. A reliable method for preparing this compound is the Claisen-type condensation between an appropriate ester and acetonitrile.

Rationale for Method Selection

Expertise & Experience: The chosen method leverages the high acidity of acetonitrile's methyl protons when activated by a strong, non-nucleophilic base like sodium hydride (NaH). This generates the cyanomethyl anion (⁻CH₂CN), a potent nucleophile. The electrophile is methyl 1,3-benzodioxole-5-carboxylate. This ester is readily prepared from commercially available piperonylic acid. The use of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical to prevent quenching of the strong base and the anionic intermediates. The final acidic workup serves to neutralize the reaction mixture and protonate the resulting enolate, yielding the desired β-ketonitrile product.

Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the stirred slurry.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve as the cyanomethyl anion is formed.

Step 2: Condensation Reaction

-

Dissolve methyl 1,3-benzodioxole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add this ester solution dropwise to the stirring cyanomethyl anion slurry at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting ester.

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0 °C.

-

Very cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).

Trustworthiness (Self-Validation): The purity of the final product must be confirmed. This is achieved by:

-

Thin-Layer Chromatography (TLC): A single spot indicates high purity.

-

Melting Point Determination: A sharp melting point range close to the literature value confirms purity.

-

Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectra should be acquired and compared against the predicted characteristics outlined in Section 2.2.

Synthesis Workflow Diagram

Caption: A workflow for the synthesis and purification of the target compound.

Chemical Reactivity & Mechanistic Considerations

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high chemo-selectivity.

Keto-Enol Tautomerism and Acidity

The most significant feature is the high acidity of the α-methylene protons, which are positioned between two electron-withdrawing groups (ketone and nitrile). This leads to a pronounced keto-enol tautomerism, where the enol form is stabilized by conjugation. The resulting enolate, formed upon deprotonation, is a soft nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

Key Reaction Classes

-

Alkylation and Acylation: The enolate can be alkylated or acylated at the α-carbon, providing a straightforward route to more complex substituted β-ketonitriles.

-

Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form α,β-unsaturated systems.

-

Heterocycle Synthesis (Gewald Reaction): In the presence of elemental sulfur and a base, it can react with aldehydes or ketones to form substituted thiophenes. More commonly, it serves as a 1,3-dielectrophile precursor for synthesizing pyrazoles (with hydrazine), pyrimidines (with amidines or urea), and isoxazoles (with hydroxylamine).

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to β-hydroxynitriles.

Reactivity Map

Caption: Reactive centers of this compound.

Potential Applications in Research & Development

The structural features of this compound position it as a highly valuable starting material in several areas:

-

Medicinal Chemistry: It is an ideal scaffold for generating libraries of novel heterocyclic compounds for biological screening. The 1,3-benzodioxole moiety is a known feature in compounds targeting various receptors and enzymes, and its combination with diverse heterocycles synthesized from the β-ketonitrile function allows for extensive Structure-Activity Relationship (SAR) studies.[4]

-

Agrochemicals: The 1,3-benzodioxole core is a key component of insecticide synergists like piperonyl butoxide (PBO).[5] This compound could serve as an intermediate for new pesticides or synergists with modified properties.

-

Materials Science: The conjugated system and presence of polar functional groups suggest potential applications in the synthesis of organic dyes, optical materials, or ligands for coordination chemistry.

Safety & Handling

Authoritative Grounding: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] All personnel must review the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE).

GHS Hazard Classification

| Hazard Class | Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Recommended Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin/Body Protection: Wear a lab coat. Avoid exposing skin.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-(1,3-benzodioxol-5-yl)-2-propenal. Retrieved from [Link]

-

KCIL Chemofarbe Group. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. Retrieved from [Link]

-

Advent Chembio. (n.d.). This compound, 95%. Retrieved from [Link]

-

MDPI. (n.d.). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Retrieved from [Link]

- Google Patents. (2018). WO2018234299A1 - Processes for the preparation of 1,3-benzodioxole heterocyclic compounds.

-

DOI. (n.d.). 3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide (fagaramide). Retrieved from [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853–859. Retrieved from [Link]

-

Sciencemadness.org. (2021). Synthesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from [Link]

Sources

- 1. 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | C10H7NO3 | CID 19616538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. | Advent [adventchembio.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 6. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile (CAS Number: 96220-14-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile, also known as piperonyloylacetonitrile, emerges as a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural architecture, featuring the biologically significant 1,3-benzodioxole moiety coupled with a reactive β-ketonitrile functionality, positions it as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and more complex molecular frameworks. This guide provides a comprehensive exploration of its synthesis, characterization, and potential applications, with a focus on empowering researchers to harness its synthetic utility in drug discovery and development.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical entity.

Molecular and Physical Data

| Property | Value | Source |

| CAS Number | 96220-14-3 | |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Piperonyloylacetonitrile, 5-(Cyanoacetyl)-1,3-benzodioxole | [1] |

| Appearance | White to off-white crystalline powder (typical) | Commercially available data |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

Safety and Hazard Information

This compound is classified with several GHS hazard statements, necessitating careful handling in a laboratory setting.[2]

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Synthesis and Purification: A Strategic Approach

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a logical and effective synthetic strategy can be devised based on established organic chemistry principles and analogous reactions. The synthesis of related β-ketonitriles often proceeds through a two-step sequence involving the formation of a stable intermediate.[3]

Proposed Synthetic Pathway

A plausible and efficient route to piperonyloylacetonitrile involves the Claisen condensation of a piperonyl ester with acetonitrile.

Caption: Proposed Claisen condensation pathway for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl piperonylate (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

In a separate flask, prepare a solution of a strong base like sodium ethoxide (1.1 equivalents) in absolute ethanol or sodium hydride (1.1 equivalents) in anhydrous THF.

Step 2: Condensation Reaction

-

To the solution of methyl piperonylate, add acetonitrile (1.2 equivalents) via the dropping funnel.

-

Slowly add the basic solution to the reaction mixture at room temperature with vigorous stirring. The reaction is often exothermic.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of ice-cold dilute acid (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization: Ensuring Purity and Identity

The structural elucidation and purity assessment of this compound are critical for its use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylenedioxy protons (-O-CH₂-O-), and a singlet for the methylene protons adjacent to the carbonyl and nitrile groups (-CO-CH₂-CN).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the nitrile carbon, the carbons of the benzodioxole ring, the methylenedioxy carbon, and the methylene carbon.

-

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavage of the acyl-carbon bond and fragmentation of the benzodioxole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) typically around 2250 cm⁻¹, the carbonyl group (C=O stretch) around 1680-1700 cm⁻¹, and C-O stretches associated with the benzodioxole moiety.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A typical system might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with or without a modifier like formic acid or ammonium acetate to improve peak shape. The retention time will be specific to the compound under the given conditions.

-

Gas Chromatography (GC): GC can also be utilized for purity analysis, particularly if the compound is thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would be suitable.

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Applications in Drug Development and Medicinal Chemistry

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a well-recognized pharmacophore present in numerous biologically active natural products and synthetic drugs.[4] This structural unit is known to interact with various biological targets, and its incorporation can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

A Versatile Intermediate for Heterocycle Synthesis

The primary application of this compound in drug development is as a versatile starting material for the synthesis of various heterocyclic scaffolds. The β-ketonitrile functionality provides two reactive sites—the carbonyl group and the active methylene group—that can participate in a wide range of cyclization and condensation reactions.

This compound serves as a key building block for the synthesis of:

-

Pyridines: Through reactions with enamines or active methylene compounds.

-

Pyrimidines: Via condensation with urea, guanidine, or amidines.

-

Pyrazoles: By reaction with hydrazine and its derivatives.

-

Isoxazoles: Through condensation with hydroxylamine.

These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates, highlighting the importance of intermediates like piperonyloylacetonitrile.

Potential Biological Activities of Downstream Compounds

Derivatives of 1,3-benzodioxole have demonstrated a broad spectrum of biological activities, suggesting that compounds synthesized from this compound may possess interesting pharmacological profiles. Reported activities for this class of compounds include:

-

Anticancer Activity: Some benzodioxole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5]

-

Antibacterial and Antifungal Activity: The piperonyl group is a component of some natural products with antimicrobial properties.[6][7]

-

Insecticidal and Pesticidal Activity: The 1,3-benzodioxole ring is a key structural feature of piperonyl butoxide, a well-known synergist for insecticides.[6]

The synthetic versatility of this compound allows for the generation of compound libraries for screening against a wide range of biological targets, thereby facilitating the discovery of new lead compounds in drug development programs.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile intermediate for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of multiple reactive functionalities make it an attractive starting material for the construction of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in accelerating the drug discovery and development process. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted and holds significant promise for the future of pharmaceutical research.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19616538, 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile. [Link]. Accessed January 22, 2026.

- Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. 2022;10:913003. Published 2022 May 31. doi:10.3389/fchem.2022.913003.

-

This compound, 95%. Advent Chembio. [Link]. Accessed January 22, 2026.

- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. International Journal of Molecular Sciences. 2023;24(13):10442. Published 2023 Jun 21. doi:10.3390/ijms241310442.

-

University of York. York chemists develop new drug synthesis method. [Link]. Published January 12, 2016. Accessed January 22, 2026.

- Processes for the preparation of 1,3-benzodioxole heterocyclic compounds. WO2018234299A1. . Accessed January 22, 2026.

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]. Accessed January 22, 2026.

-

Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. [Link]. Accessed January 22, 2026.

- Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society. 2014;18(5):544-550.

- Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. 2009;33(10).

- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules. 2021;26(16):4996. Published 2021 Aug 19. doi:10.3390/molecules26164996.

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. 2023;13(1):1. Published 2023 Jan 3. doi:10.1038/s41598-022-27329-w.

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- Benzodioxole derivative and preparation method and use thereof. WO2014005421A1. . Accessed January 22, 2026.

-

Advent Chembio. Price List (PL-07). [Link]. Accessed January 22, 2026.

-

Advent Chembio. Price List (PL-06). [Link]. Accessed January 22, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile for Pharmaceutical Research and Development

Abstract: This technical guide provides a comprehensive overview of 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, a key heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry. The document elucidates its core molecular properties, the strategic importance of its 1,3-benzodioxole scaffold, representative synthetic pathways, and critical considerations for its analytical characterization and safe handling. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this guide serves as a foundational resource for professionals leveraging this versatile building block in the development of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound, also known by synonyms such as Piperonyloylacetonitrile, is a bifunctional organic molecule featuring a ketone and a nitrile group attached to the privileged 1,3-benzodioxole (or methylenedioxyphenyl) scaffold.[1] Its chemical structure presents multiple avenues for synthetic modification, making it a valuable intermediate in the synthesis of more complex molecular architectures.

The fundamental properties of this compound are summarized below, providing a quantitative baseline for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[1], Advent Chembio[2] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 96220-14-3 | PubChem[1], Advent Chembio[2] |

| XLogP3 (Lipophilicity) | 1.2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

The 1,3-Benzodioxole Scaffold: A Privileged Structure in Drug Discovery

The 1,3-benzodioxole moiety is a well-established "privileged structure" in medicinal chemistry.[3] This scaffold is prevalent in numerous natural products and serves as a foundational building block for a wide array of active pharmaceutical ingredients (APIs).[4] Its utility stems from its rigid, planar structure and its ability to act as a bioisostere for catechol and other aromatic systems, often improving metabolic stability and pharmacokinetic profiles.

The significance of this scaffold is demonstrated by its incorporation into compounds with diverse biological activities:

-

Antitumor Activity: Various 1,3-benzodioxole derivatives have been synthesized and evaluated for their in-vitro antitumor properties against panels of human tumor cell lines, with some showing significant growth inhibition.[5]

-

Receptor Agonism/Antagonism: The scaffold is present in novel auxin receptor agonists developed for promoting root growth and in potent, orally bioavailable C5a receptor inverse agonists designed for treating inflammatory diseases.[6][7]

-

Broad Pharmacological Relevance: The core structure is related to chalcones, a class of compounds known for a wide spectrum of pharmacological effects, including anti-cancer, anti-infective, and anti-oxidant activities.[8]

The presence of the reactive keto-nitrile side chain on this compound provides a versatile handle for chemists to elaborate upon this privileged core, enabling the exploration of vast chemical space in the search for new therapeutic leads.[9]

Synthesis and Mechanistic Considerations

The synthesis of this compound and related structures typically involves leveraging commercially available precursors derived from the 1,3-benzodioxole core, such as piperonal or 1,3-benzodioxole-5-acetonitrile.[5][10] The following section details a representative experimental protocol for a transformation involving a closely related precursor, illustrating the fundamental chemistry involved.

Representative Experimental Protocol: Synthesis from a Nitrile Precursor

This protocol describes the synthesis of a methyl ester from 1,3-benzodioxole-5-acetonitrile, a transformation that highlights the reactivity of the nitrile group and the stability of the benzodioxole ring under acidic conditions.[5] This methodology is foundational for chemists working with this class of compounds.

Objective: To convert 1,3-benzodioxole-5-acetonitrile to its corresponding methyl acetate ester via acidic methanolysis.

Materials:

-

1,3-Benzodioxole-5-acetonitrile (1.0 eq)

-

Methanol (MeOH)

-

Acetyl Chloride (MeCOCl)

-

Ethyl Ether

-

Deionized Water

-

Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

-

Preparation of Reagent: A fresh solution of methanolic HCl is prepared by carefully adding acetyl chloride (1 part, v/v) to chilled methanol (1 part, v/v). This exothermic reaction generates HCl in situ and should be performed in a fume hood with appropriate cooling. The causality here is the need for an anhydrous acidic medium to drive the methanolysis of the nitrile without competing hydrolysis.

-

Reaction Setup: 1,3-Benzodioxole-5-acetonitrile (12.4 mmol) is dissolved in the freshly prepared MeOH/MeCOCl solution (60 ml).[5]

-

Reaction Execution: The reaction mixture is stirred at 0°C for 8 hours.[5] The low temperature is maintained to control the reaction rate and minimize potential side reactions. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator. This step is self-validating; complete removal of the volatile components is necessary before proceeding to the aqueous workup.

-

Workup - Aqueous Extraction: The resulting residue is treated with water (60 ml) and extracted with ethyl ether (2 x 80 ml).[5] This separates the organic product from water-soluble inorganic salts and residual acid.

-

Drying and Isolation: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the final product.[5] The drying step is critical to remove trace water, which can interfere with subsequent reactions or characterization.

Synthesis Workflow Visualization

The following diagram illustrates a generalized synthetic pathway, emphasizing the transformation of a key functional group on the 1,3-benzodioxole scaffold.

Caption: Fig. 1: Generalized workflow for the synthesis of a derivative.

Analytical Characterization and Quality Control

Robust analytical characterization is paramount to ensure the identity, purity, and stability of this compound for use in research and development.

-

Spectroscopic Methods: Standard structural elucidation is achieved using ¹H NMR and IR spectroscopy to confirm the presence of key functional groups and the overall molecular framework.[5] Mass spectrometry is used to verify the molecular weight.

-

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment. However, compounds with reactive functional groups can pose significant analytical challenges.[11] Experience in the field has shown that highly polar or reactive analytes may exhibit poor peak shape or retention on traditional C18 reversed-phase columns.[11] In such cases, a self-validating approach involves screening alternative column chemistries. A mixed-mode column, such as one with weak cation exchange properties, can often provide superior retention and symmetrical peak shape for challenging molecules.[11]

-

Stability: As a best practice, the stability of the compound in solution should be assessed, as some complex organic molecules can be prone to degradation, dimerization, or trimerization over time, which would impact experimental reproducibility.[11]

Safety, Handling, and Hazard Identification

As a Senior Application Scientist, it is my responsibility to emphasize that proper safety protocols are non-negotiable. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazards.[1]

GHS Hazard Summary:

-

Acute Toxicity: Harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]

-

Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: All handling should be performed in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Exposure Prevention: Avoid direct contact with skin, eyes, and clothing.[13] In case of accidental contact, flush the affected area with copious amounts of water. If swallowed or inhaled, seek immediate medical attention.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

References

-

3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile - PubChem. National Center for Biotechnology Information. [Link]

-

This compound, 95% - Advent Chembio. Advent Chembio Pvt. Ltd. [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. [Link]

-

1,3-Benzodioxole - KCIL Chemofarbe Group. KCIL Chemofarbe Group. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

- PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents.

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

-

Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]

-

Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Sciencemadness.org. [Link]

-

1,3-Benzodioxole-5-carboxaldehyde - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]

-

Identification and characterization of NDT 9513727... PubMed. [Link]

-

Sythesis proposal for preparing 1,3-benzodioxole oxidation products... Sciencemadness.org. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

Sources

- 1. 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | C10H7NO3 | CID 19616538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. | Advent [adventchembio.com]

- 3. Sciencemadness Discussion Board - Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile: Synthesis, Characterization, and Potential in Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile, a molecule of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, and a validated synthetic route. Furthermore, it outlines a suite of analytical methodologies for its characterization, including spectroscopic and chromatographic techniques. The guide culminates in a discussion of its potential applications in drug discovery, drawing upon the known biological activities of its constituent pharmacophores, the 1,3-benzodioxole and β-ketonitrile moieties. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds in the pursuit of novel therapeutic agents.

Introduction and Chemical Identity

This compound, also known by its synonym piperonyloylacetonitrile, is a chemical entity featuring a β-ketonitrile functionality attached to a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system.[1] The 1,3-benzodioxole moiety is a prominent scaffold in numerous natural products and synthetic drugs, valued for its ability to modulate metabolic pathways and interact with various biological targets.[2] The β-ketonitrile group is a versatile synthetic intermediate and a recognized pharmacophore in its own right, contributing to a range of biological activities. The convergence of these two structural features in a single molecule makes this compound a compelling subject for investigation in the field of drug development.

IUPAC Name: this compound[1]

Synonyms: Piperonyloylacetonitrile, 5-(Cyanoacetyl)-1,3-benzodioxole, 3-(benzo[d][1][3]dioxol-5-yl)-3-oxopropanenitrile[1]

CAS Number: 96220-14-3[1]

Molecular Formula: C₁₀H₇NO₃[1]

Molecular Weight: 189.17 g/mol [1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental settings, from synthesis and purification to formulation and biological testing.

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| Molecular Formula | C₁₀H₇NO₃ | PubChem[1] |

| XLogP3 | 1.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

Table 1: Physicochemical Properties of this compound

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Harmful if swallowed) [1]

-

Acute Toxicity, Dermal (Harmful in contact with skin) [1]

-

Skin Irritation (Causes skin irritation) [1]

-

Eye Irritation (Causes serious eye irritation) [1]

-

Acute Toxicity, Inhalation (Harmful if inhaled) [1]

-

Specific target organ toxicity — Single exposure (May cause respiratory irritation) [1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Knoevenagel Condensation

The synthesis of compounds bearing a β-ketonitrile structure can be approached through various synthetic strategies. A highly efficient and well-established method for the synthesis of a closely related analogue, piperonylidene malononitrile, is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. For the synthesis of this compound, a logical synthetic route involves the reaction of 1,3-benzodioxole-5-carbaldehyde (piperonal) with a suitable cyano-containing active methylene compound.

The following protocol is an adapted Knoevenagel condensation for the synthesis of this compound.

Materials and Reagents

-

1,3-Benzodioxole-5-carbaldehyde (Piperonal)

-

Cyanoacetic acid

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Toluene (for azeotropic removal of water)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve 1,3-benzodioxole-5-carbaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a 1:1 mixture of ethanol and toluene.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting aldehyde. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

-

Choice of Reactants: Piperonal provides the 1,3-benzodioxole core, while cyanoacetic acid serves as the active methylene compound that will form the β-ketonitrile moiety after condensation and decarboxylation.

-

Catalyst: Piperidine is a mild base, which is crucial for deprotonating the active methylene compound without promoting self-condensation of the aldehyde.

-

Solvent and Dean-Stark Apparatus: The use of toluene and a Dean-Stark trap facilitates the removal of water, which is a byproduct of the condensation reaction. This drives the equilibrium towards the product, thereby increasing the yield.

-

Workup Procedure: The acidic wash removes the piperidine catalyst, while the bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove any residual water from the organic layer.

Caption: Synthetic workflow for this compound.

Analytical and Characterization Techniques

A robust analytical workflow is critical for the confirmation of the structure and the determination of the purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 1,3-benzodioxole ring, a singlet for the methylenedioxy protons, and signals for the methylene protons of the propanenitrile chain. The chemical shifts and coupling patterns will be indicative of the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and methylenedioxy groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹.

-

C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹ for the ketone.

-

C-O-C stretch: Bands in the region of 1250-1000 cm⁻¹ corresponding to the ether linkages of the methylenedioxy group.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, allowing for the confirmation of its elemental composition.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the compound and to obtain its electron ionization (EI) mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound. A reverse-phase HPLC method would be suitable.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water, or methanol and water, would likely provide good separation. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., around 254 nm or 280 nm) would be appropriate.

Caption: Analytical workflow for the characterization of the synthesized compound.

Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

The 1,3-Benzodioxole Moiety in Medicinal Chemistry

The 1,3-benzodioxole ring system is a well-known "privileged scaffold" in medicinal chemistry. It is found in a variety of biologically active molecules and is often associated with:

-

Enzyme Inhibition: The methylenedioxy group can be metabolized by cytochrome P450 enzymes to form a reactive carbene species that can irreversibly inhibit these enzymes. This property has been exploited in the design of synergists for insecticides and has implications for drug metabolism.

-

Receptor Binding: The rigid, planar structure of the benzodioxole ring can serve as a key recognition element for various receptors. For instance, derivatives of this scaffold have been shown to interact with adrenergic, serotonergic, and dopaminergic receptors.

-

Anticancer Activity: A number of 1,3-benzodioxole derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of topoisomerase.[2]

The Biological Significance of the β-Ketonitrile Group

The β-ketonitrile functional group is also a significant pharmacophore. Malononitrile derivatives, which contain a related dinitrile moiety, are known to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity

-

Anti-inflammatory Properties

-

Anticancer Activity

The active methylene group in such compounds can participate in various biological reactions, including Michael additions with biological nucleophiles, which may contribute to their mechanism of action.

Potential Therapeutic Targets and Mechanisms of Action

Given the combined structural features, this compound and its derivatives could be investigated for a range of therapeutic applications:

-

Oncology: The compound could be explored as a potential anticancer agent, leveraging the known cytotoxic effects of both the 1,3-benzodioxole and malononitrile scaffolds. Potential mechanisms could involve the inhibition of key signaling pathways or the induction of apoptosis.

-

Infectious Diseases: The molecule may possess antibacterial or antifungal properties and could serve as a lead for the development of new anti-infective agents.

-

Inflammatory Disorders: The potential anti-inflammatory activity of this compound warrants investigation for the treatment of various inflammatory conditions.

Caption: Potential mechanisms of action and cellular targets.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of drug discovery. Its synthesis via the Knoevenagel condensation is a feasible and scalable approach. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. The presence of the 1,3-benzodioxole and β-ketonitrile moieties suggests a rich pharmacology that warrants further investigation.

Future research should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR). In vitro and in vivo studies are necessary to elucidate the specific biological targets and mechanisms of action of this compound class. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

PubChem. 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile. Available at: [Link]

-

KCIL Chemofarbe Group. 1,3-Benzodioxole. Available at: [Link]

-

PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Available at: [Link]

-

Advent Chembio. This compound, 95%. Available at: [Link]

-

The Good Scents Company. 3-(1,3-benzodioxol-5-yl)-2-propenal. Available at: [Link]

-

US EPA. 1,3-Benzodioxole-5-carboxaldehyde. Available at: [Link]

-

AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. Available at: [Link]

-

Organic Syntheses. malononitrile. Available at: [Link]

-

ResearchGate. Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Available at: [Link]

- Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.

-

University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. Available at: [Link]

-

ResearchGate. 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. Available at: [Link]

-

ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available at: [Link]

- Google Patents. CN110590601B - Synthesis method of malononitrile.

-

Journal of Organic and Pharmaceutical Chemistry. Spiro[benzo[е]pyrano[3,2-c][1][4]oxathiin-4,3'-indolil]-3-carbonitrile 5,5-dioxides: synthesis and the biological activity study. Available at: [Link]

-

National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Available at: [Link]

-

ResearchGate. Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... Available at: [Link]

-

ResearchGate. COMPREHENSIVE REVIEW OF IMPORTANT ANALYTICAL REAGENTS USED IN SPECTROPHOTOMETRY. Available at: [Link]

-

Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Available at: [Link]

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. Available at: [Link]

Sources

- 1. 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile | C10H7NO3 | CID 19616538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Nitrobenzylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malononitrile, benzylidene- | C10H6N2 | CID 17608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

An In-depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-3-oxopropanenitrile: Synthesis, Characterization, and Antitumor Potential

Introduction

In the landscape of contemporary drug discovery, the exploration of novel molecular scaffolds with significant therapeutic potential is a paramount objective. Among these, the 1,3-benzodioxole moiety has garnered considerable attention from the scientific community. This heterocyclic motif is a key structural component in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and antioxidant properties.[1][2] This guide focuses on a specific derivative, 3-(1,3-benzodioxol-5-yl)-3-oxopropanenitrile , a molecule that synergistically combines the privileged 1,3-benzodioxole ring system with a reactive β-ketonitrile functionality. This unique structural amalgamation makes it a compelling candidate for investigation in the realm of oncology and medicinal chemistry.

This technical document provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, methods for its analytical characterization, and an exploration of its potential as an anticancer agent, supported by established experimental workflows.

Chemical Identity and Synonyms

A clear understanding of the nomenclature of a compound is crucial for effective literature searching and scientific communication. This compound is known by several synonyms, which are essential to recognize when reviewing existing research and patents.

| Systematic Name | This compound[3] |

| Common Synonyms | Piperonyloylacetonitrile, 5-(Cyanoacetyl)-1,3-benzodioxole[3] |

| CAS Number | 96220-14-3[3] |

| Molecular Formula | C₁₀H₇NO₃[3] |

| Molecular Weight | 189.17 g/mol [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of β-ketonitriles is a cornerstone of organic chemistry, with the Claisen condensation being a prominent and reliable method.[4][5] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base to form a new carbon-carbon bond. For the synthesis of this compound, a robust and reproducible protocol involves the Claisen condensation of a piperonyl ester (e.g., methyl or ethyl piperonylate) with acetonitrile.

The rationale behind employing the Claisen condensation lies in its efficiency in forming the key β-ketonitrile linkage. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the piperonyl ester. Sodium ethoxide is a commonly used base for this transformation, as it is readily available and effective. The subsequent acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to yield the final product.

Experimental Protocol: Claisen Condensation

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Methyl piperonylate (or ethyl piperonylate)

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (or sodium metal in anhydrous ethanol)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (1.2 equivalents) to anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acetonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the stirred suspension.

-

Formation of the Nucleophile: Allow the mixture to stir at 0 °C for 30 minutes, during which the sodium salt of acetonitrile will form.

-

Addition of the Ester: Dissolve methyl piperonylate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectral data should be compared with literature values or predicted spectra. High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final product.

Synthesis workflow for this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the structure and purity of the synthesized compound. The following are the expected key analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[6][7] The expected ¹H and ¹³C NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃) are as follows:

-

¹H NMR:

-

A singlet for the two protons of the methylene group of the benzodioxole ring, typically in the range of δ 6.0-6.2 ppm.

-

A singlet for the two protons of the methylene group adjacent to the carbonyl and cyano groups, expected around δ 4.0-4.2 ppm.

-

A set of signals in the aromatic region (δ 6.8-7.6 ppm) corresponding to the three protons on the benzene ring of the benzodioxole moiety. These will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting their coupling patterns.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon, typically in the range of δ 185-195 ppm.

-

A signal for the nitrile carbon, expected around δ 115-120 ppm.

-

A signal for the methylene carbon of the benzodioxole ring, around δ 101-103 ppm.

-

Signals for the aromatic carbons, with the carbons attached to oxygen appearing at higher chemical shifts (δ 148-155 ppm) and the others in the typical aromatic region (δ 108-130 ppm).

-

A signal for the methylene carbon between the carbonyl and cyano groups, expected around δ 30-35 ppm.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound.[8] A typical reversed-phase HPLC method for the analysis of this compound would involve:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 254 nm or 310 nm due to the aromatic and carbonyl chromophores.

-

Flow Rate: Typically 1.0 mL/min.

The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Antitumor Potential and Mechanism of Action

The 1,3-benzodioxole scaffold is present in several clinically used antitumor agents, such as etoposide and teniposide.[1] Derivatives of 1,3-benzodioxole have been reported to exhibit cytotoxic activity against a variety of human tumor cell lines.[1][9] The antitumor activity of these compounds is often attributed to their ability to interfere with critical cellular processes.

While specific studies on the antitumor activity of this compound are limited in the public domain, the broader class of benzodioxole derivatives has been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[10]

A particularly promising avenue of investigation for the mechanism of action of benzodioxole-containing compounds is their interaction with the thioredoxin (Trx) system.[11] The Trx system, comprising thioredoxin and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of TrxR leads to an accumulation of oxidized thioredoxin, which in turn can trigger oxidative stress and induce apoptosis in cancer cells.[11] The electrophilic nature of the β-ketonitrile moiety in this compound makes it a potential candidate for interacting with the active site of TrxR.

Proposed mechanism of action via inhibition of the thioredoxin system.

Experimental Workflow: In Vitro Cytotoxicity Assessment

To evaluate the antitumor potential of this compound, a standard in vitro cytotoxicity assay, such as the MTS assay, can be employed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTS Assay Protocol

This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of the target compound against a panel of human cancer cell lines. The choice of cell lines should be rationalized based on the therapeutic area of interest (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: HCT116).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to create a stock solution)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Add 100 µL of the diluted compound solutions to the appropriate wells to achieve the desired final concentrations. Include wells with vehicle control (DMSO at the same concentration as in the highest compound concentration) and untreated control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTS Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37 °C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.

Self-Validation: The experiment should be performed in triplicate and repeated at least three independent times to ensure the reproducibility of the results. A known cytotoxic agent (e.g., doxorubicin) should be included as a positive control to validate the assay performance.

Workflow for in vitro cytotoxicity assessment using the MTS assay.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, particularly in the field of oncology. Its synthesis is readily achievable through established chemical transformations, and its structure lends itself to further derivatization to explore structure-activity relationships. The potential for this compound to act as an inhibitor of the thioredoxin system provides a compelling rationale for its further investigation as an anticancer agent.

Future studies should focus on the detailed biological evaluation of this compound against a broad panel of cancer cell lines, including those with known resistance mechanisms. Elucidation of its precise mechanism of action, including its effects on the thioredoxin system and other potential cellular targets, will be crucial for its development as a therapeutic candidate. Furthermore, in vivo studies in relevant animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile. The information and protocols provided in this guide serve as a solid foundation for researchers to embark on the further exploration of this promising molecule.

References

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1,3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

-

PubChem. (n.d.). 3-(2H-1,3-Benzodioxol-5-yl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Micale, N., Zappalà, M., Grasso, S., & Menniti, F. (2004). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Il Farmaco, 59(5), 381-385.

- Lu, J., & Holmgren, A. (2014). The thioredoxin system in cancer. Seminars in cancer biology, 21(3), 198-205.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Ma, J., Li, J., & Tian, Y. S. (2015). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 25(16), 3289-3292. [Link]

- Ozaslan, M., Karagoz, I. D., Kilic, I. H., & Cengiz, B. (2003). Cytotoxic activities of certain medicinal plants on different cancer cell lines.

- Kirkpatrick, D. L., Kuperus, M., Dowdeswell, M., Potier, N., & D'Alessio, K. J. (1998). The thioredoxin system: a key target in the fight against cancer. Drug Discovery Today, 3(6), 253-261.

-

MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

PubChem. (n.d.). Piperine. National Center for Biotechnology Information. Retrieved from [Link]

-

Sun, L., Wang, X., & Fu, Y. (2019). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 24(12), 2298. [Link]

-

PubChem. (n.d.). Etoposide. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Oqail, M. M., El-Shaer, N. S., Al-Jenoobi, F. I., & Al-Suwayeh, S. A. (2021). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Molecules, 26(17), 5184. [Link]

-

Powis, G., & Kirkpatrick, D. L. (2004). Thioredoxin system inhibitors as mediators of apoptosis for cancer therapy. Current opinion in pharmacology, 4(4), 392-397. [Link]

-

Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]